N-benzyl-N'-(3-bromophenyl)ethanediamide
Description
N-Benzyl-N'-(3-bromophenyl)ethanediamide is a halogen-substituted ethanediamide derivative characterized by a benzyl group and a 3-bromophenyl moiety linked via an ethanediamide bridge. Its molecular formula is C₁₅H₁₃BrN₂O₂, with a molecular weight of 288.73 g/mol and a topological polar surface area of 58.2 Ų .
The 3-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding properties. This structural motif is common in medicinal chemistry, as bromine’s heavy atom properties enhance binding specificity in target interactions .
Properties
IUPAC Name |
N-benzyl-N'-(3-bromophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-7-4-8-13(9-12)18-15(20)14(19)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMMIXETFWVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Benzyl-N'-(3-chlorophenyl)ethanediamide
- Molecular Formula : C₁₅H₁₃ClN₂O₂
- Molecular Weight : 244.73 g/mol
- Key Differences : Replacement of bromine with chlorine reduces molecular weight by ~44 g/mol and decreases lipophilicity (lower XLogP3: ~2.2 vs. 2.9 for the bromo analog). The smaller van der Waals radius of chlorine may enhance solubility but reduce steric hindrance in binding pockets .
N-Benzyl-N'-(2,3-dichlorophenyl)ethanediamide
- Molecular Formula : C₁₅H₁₂Cl₂N₂O₂
- Molecular Weight : 323.18 g/mol
- The dichloro substitution may enhance electron-withdrawing effects, impacting reactivity in catalytic systems .
Data Table: Key Properties of Ethanediamide Derivatives
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